REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[CH:13]=O.[Br:15][C:16](Br)(Br)[Br:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Br:15][C:16]([Br:17])=[CH:13][C:3]1[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][O:6][C:2]=1[CH3:1]
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Name
|
|
Quantity
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5.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=NO1)C1=CC=CC=C1)C=O
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Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
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BrC(Br)(Br)Br
|
Name
|
|
Quantity
|
14.57 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The solution was concentrated to approximately 90 mL
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Type
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FILTRATION
|
Details
|
the resulting precipitate filtered
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Type
|
WASH
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Details
|
washed with dichloromethane
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Type
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CUSTOM
|
Details
|
was removed
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Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica, heptane:ethyl acetate 9:1 to 2:3)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(=CC=1C(=NOC1C)C1=CC=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |